trans-Diamminedinitropalladium(II)

Descripción general

Descripción

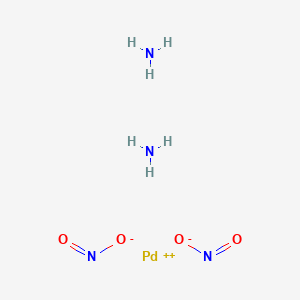

trans-Diamminedinitropalladium(II) is a coordination compound with the chemical formula

[Pd(NH3)2(NO2)2]

. It is a palladium complex where the palladium ion is coordinated by two ammonia molecules and two nitrite ions. This compound is known for its interesting chemical properties and potential applications in various fields, including catalysis and materials science.Métodos De Preparación

Synthetic Routes and Reaction Conditions

trans-Diamminedinitropalladium(II) can be synthesized through the reaction of palladium(II) chloride with ammonia and sodium nitrite. The general reaction scheme is as follows:

PdCl2+2NH3+2NaNO2→[Pd(NH3)2(NO2)2]+2NaCl

The reaction is typically carried out in an aqueous solution at room temperature. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of diamminebis(nitrito-O)palladium may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

trans-Diamminedinitropalladium(II) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.

Reduction: It can be reduced to form palladium metal or lower oxidation state complexes.

Substitution: The ammonia and nitrite ligands can be substituted by other ligands, such as phosphines or halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.

Substitution: Ligand exchange reactions can be carried out using various ligands under mild conditions, typically in an inert atmosphere to prevent oxidation.

Major Products Formed

Oxidation: Higher oxidation state palladium complexes.

Reduction: Palladium metal or lower oxidation state complexes.

Substitution: New palladium complexes with different ligands.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of trans-Diamminedinitropalladium(II) can be categorized into several key areas:

Catalysis

trans-Diamminedinitropalladium(II) serves as a catalyst in various organic reactions, including:

- Hydrogenation: Facilitating the addition of hydrogen to unsaturated compounds.

- Carbon-Carbon Coupling Reactions: Important for synthesizing complex organic molecules.

Table 1: Catalytic Applications

| Reaction Type | Application |

|---|---|

| Hydrogenation | Organic synthesis |

| Carbon-Carbon Coupling | Pharmaceutical production |

| Oxidation | Fine chemical synthesis |

Research has highlighted the potential of trans-Diamminedinitropalladium(II) in medicinal applications, particularly in cancer therapy due to its interaction with biomolecules.

Mechanism of Action:

- DNA Interaction: The compound can bind to DNA, potentially forming adducts that disrupt replication and transcription processes.

- Protein Binding: It alters protein functions, which can lead to apoptosis in cancer cells.

Table 2: Cytotoxicity Studies

| Cell Line | IC50 Values (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10 - 30 | Apoptosis & Necrosis |

| HT29 (Colorectal Cancer) | 15 - 25 | Apoptosis & Necrosis |

| MDA-MB-468 (Breast Cancer) | 12 - 20 | Apoptosis |

Antimicrobial Activity

Recent studies indicate that trans-Diamminedinitropalladium(II) exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antimicrobial agent.

Study 1: Evaluation of Antiproliferative Activity

In vitro studies have demonstrated that trans-Diamminedinitropalladium(II) significantly inhibits cell proliferation in multiple cancer cell lines, comparable to established chemotherapeutic agents like cisplatin.

Study 2: Molecular Interaction Analysis

Fluorescence spectroscopy has been employed to assess the binding affinity of trans-Diamminedinitropalladium(II) to calf thymus DNA and human serum albumin. High binding constants indicate strong interactions that may enhance its therapeutic efficacy.

Mecanismo De Acción

The mechanism of action of diamminebis(nitrito-O)palladium involves its ability to coordinate with various substrates and facilitate chemical transformations. The palladium center acts as a Lewis acid, activating substrates for nucleophilic attack. In biological systems, the compound can bind to DNA and proteins, disrupting their function and leading to cell death.

Comparación Con Compuestos Similares

Similar Compounds

trans-Diamminedinitropalladium(II): Similar in structure but with different ligand orientation.

Tetraamminepalladium(II) chloride: Contains four ammonia ligands instead of two ammonia and two nitrite ligands.

Palladium(II) acetate: Contains acetate ligands instead of ammonia and nitrite.

Uniqueness

trans-Diamminedinitropalladium(II) is unique due to its specific ligand arrangement, which imparts distinct chemical reactivity and stability

Actividad Biológica

Introduction

trans-Diamminedinitropalladium(II) (trans-Pd(NO2)2(NH3)2) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its mechanisms of action, cytotoxicity, and therapeutic potential, supported by various studies and data.

trans-Diamminedinitropalladium(II) is characterized by its coordination of two nitrite ions and two ammonia molecules to a palladium ion. The compound's biological activity primarily stems from its ability to form strong complexes with biomolecules, including proteins and DNA. This interaction can disrupt cellular processes by disturbing ionic equilibria and replacing essential ions within cells.

- Formation of Complexes : The palladium ion can interact with functional groups in macromolecules, leading to structural changes that affect cellular functions.

- Cytotoxic Effects : The compound has shown the ability to induce apoptosis (programmed cell death) and necrosis in various cancer cell lines, highlighting its potential as an anticancer agent .

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of trans-Diamminedinitropalladium(II) on different tumor cell lines. Notably, the compound has exhibited significant cytotoxicity against A549 (human alveolar adenocarcinoma) and HT29 (human colorectal carcinoma) cells.

Key Findings from Research

- Cytotoxic Activity : In vitro tests demonstrated that trans-Pd(NO2)2(NH3)2 is more cytotoxic to cancer cells compared to normal lymphocytes, indicating a selective action against tumor cells .

- Mechanisms of Cell Death : The compound induces both apoptosis and necrosis in cancer cells, with higher rates of necrosis observed in some studies .

Comparative Cytotoxicity Data

| Compound | Cell Lines Tested | IC50 Values (µM) | Mode of Action |

|---|---|---|---|

| trans-Diamminedinitropalladium(II) | A549, HT29 | 10 - 30 | Apoptosis & Necrosis |

| Cisplatin | A549, HT29 | 5 - 15 | Apoptosis |

| Other Palladium(II) Complexes | Various Cancer Cell Lines | 15 - 50 | Varies by complex structure |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Study 1: Evaluation of Antiproliferative Activity

In a study assessing the antiproliferative effects of various palladium complexes, trans-Diamminedinitropalladium(II) demonstrated significant activity against multiple human tumor cell lines, including HeLa (cervical carcinoma) and MCF-7 (breast adenocarcinoma). The results indicated that the palladium complex's activity was comparable to that of cisplatin, a well-known chemotherapeutic agent .

Study 2: Molecular Interaction Analysis

Molecular docking studies have shown that trans-Diamminedinitropalladium(II) interacts effectively with DNA and serum proteins such as Human Serum Albumin (HSA). These interactions are believed to play a crucial role in its cytotoxic mechanism, potentially leading to enhanced drug delivery and efficacy against tumors .

Propiedades

IUPAC Name |

azane;palladium(2+);dinitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HNO2.2H3N.Pd/c2*2-1-3;;;/h2*(H,2,3);2*1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEVAROJZEMZJGB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N(=O)[O-].N(=O)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N4O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28068-05-5, 14852-83-6, 14409-60-0 | |

| Record name | Diamminebis(nitrito-κO)palladium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28068-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium, diamminebis(nitrito-kappaO)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028068055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium, diamminebis(nitrito-.kappa.N)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diamminebis(nitrito-N)palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diamminebis(nitrito-N)palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diamminebis(nitrito-O)palladium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.